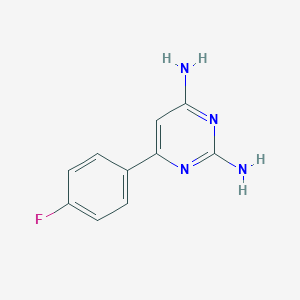

6-(4-Fluorophenyl)pyrimidine-2,4-diamine

描述

Overview of Pyrimidine (B1678525) Scaffold Significance in Drug Discovery

The pyrimidine ring system is a foundational heterocyclic scaffold in the field of medicinal chemistry. wikipedia.org As a core component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are of immense biological importance. wikipedia.orggsconlinepress.com This fundamental role in biological processes is a likely reason for the therapeutic and biological significance of pyrimidine-containing compounds. researchgate.net Over the past six decades, pyrimidines have emerged as a progressively vital core structure in a multitude of drug molecules. nih.gov

The versatility of the pyrimidine scaffold allows it to interact with a wide range of biological targets. This is partly due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive effects. researchgate.netnih.gov This broad utility has made the pyrimidine scaffold a "privileged" structure in drug discovery, continually explored by medicinal chemists for developing novel therapeutic agents. nih.govbohrium.com

Historical Context and Evolution of Pyrimidine-Based Therapeutics

The history of pyrimidines dates back to the early 19th century. In 1818, the first pyrimidine derivative, alloxan, was isolated by Brugnatelli through the oxidation of uric acid. gsconlinepress.comgrowingscience.com However, it wasn't until 1879 that a laboratory synthesis of a pyrimidine compound, specifically barbituric acid, was successfully reported by Grimaux. wikipedia.org

The therapeutic potential of pyrimidine derivatives became increasingly apparent throughout the 20th century. The structural similarity of synthetic pyrimidines to natural nucleobases led to the development of antimetabolites for cancer therapy. mdpi.com Drugs like 5-fluorouracil, which inhibits DNA synthesis, became mainstays in chemotherapy. researchgate.netbenthamscience.com The discovery of pyrimidine's role in the structure of vitamins, such as thiamine (Vitamin B1), further underscored its biological importance. wikipedia.orgresearchgate.net The evolution of pyrimidine-based therapeutics has continued with the development of drugs targeting a wide array of diseases, from HIV (e.g., zidovudine) to cancer, where they function as inhibitors of crucial enzymes like protein kinases. wikipedia.orgbenthamscience.com

Classification of Pyrimidine Derivatives Based on Structural Modifications and Biological Activities

The broad therapeutic applicability of pyrimidine derivatives stems from the ease with which the core scaffold can be chemically modified. These modifications allow for the fine-tuning of a compound's biological activity. Classification of these derivatives can be based on both their structural features and their resulting pharmacological effects.

Structural Modifications: The synthetic versatility of the pyrimidine ring allows for substitutions at multiple positions. researchgate.net Common modifications include:

Substitution at C2, C4, C5, and C6 positions: Attaching various functional groups to the carbon atoms of the pyrimidine ring.

Aryl ring substitution: Adding substituted phenyl rings or other aromatic systems. researchgate.net

Nitrogen derivatization: Modifying the nitrogen atoms within the pyrimidine ring. researchgate.net

Fused heterocycles: Creating polycyclic structures by fusing the pyrimidine ring with other heterocyclic rings. bohrium.com

Biological Activities: Based on their structural modifications, pyrimidine derivatives exhibit a wide range of biological activities, leading to their classification as:

Anticancer Agents: Many pyrimidine derivatives, such as 5-fluorouracil and gemcitabine, function as antimetabolites or kinase inhibitors. mdpi.combenthamscience.com

Antimicrobial Agents: These compounds show activity against various bacteria and fungi. nih.gov

Antiviral Agents: Pyrimidine analogs are crucial in antiviral therapy, particularly against HIV. nih.gov

Anti-inflammatory Drugs: Certain derivatives act as selective inhibitors of enzymes like COX-2, which are involved in inflammation. wisdomlib.org

Central Nervous System (CNS) Agents: Some pyrimidines act as anticonvulsants, sedatives, or antidepressants. researchgate.netnih.gov

| Class of Pyrimidine Derivative | Primary Biological Activity |

| Nucleoside Analogs (e.g., 5-Fluorouracil) | Anticancer, Antiviral |

| Dihydropyrimidinones (DHPMs) | Various, including anticancer |

| 2,4-Diaminopyrimidines | Anticancer, Anti-tubercular |

| Thienopyrimidines | Various, including anticancer |

Rationale for Investigating 6-(4-Fluorophenyl)pyrimidine-2,4-diamine as a Research Target

The specific compound This compound has garnered interest in pharmaceutical research primarily for its potential as a therapeutic agent, especially in oncology. chemimpex.com The rationale for its investigation is built upon the established anticancer properties of the pyrimidine-2,4-diamine core. nih.gov

Research has indicated that this compound exhibits significant biological activity. It has been shown to inhibit the proliferation of cancer cells in vitro and to induce apoptosis (programmed cell death). biosynth.com The unique structure, which combines the proven pyrimidine-2,4-diamine scaffold with a fluorophenyl group, is thought to enhance its biological activity and its ability to interact effectively with biological targets. chemimpex.com This makes it a valuable candidate for the development of new anticancer drugs. chemimpex.comnih.gov Its potential applications also extend to agrochemical formulations. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 175137-25-4 |

| Molecular Formula | C₁₀H₉FN₄ |

| Molecular Weight | 204.2 g/mol |

| SMILES | C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)F |

| Purity | ≥95% (HPLC) |

Structure

2D Structure

属性

IUPAC Name |

6-(4-fluorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHDGCSPZQBXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371578 | |

| Record name | 6-(4-fluorophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-25-4 | |

| Record name | 6-(4-fluorophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 6 4 Fluorophenyl Pyrimidine 2,4 Diamine

Strategic Synthetic Routes to the Core 2,4-Diaminopyrimidine (B92962) Scaffold

A common and practical route to 6-substituted-2,4-diaminopyrimidines begins with the readily available 2,4-diamino-6-hydroxypyrimidine. nih.gov This approach transforms the hydroxyl group into a more effective leaving group, typically a halogen, to facilitate subsequent carbon-carbon bond formation.

The primary step in this pathway is the chlorination of the hydroxyl group. This is typically achieved by treating 2,4-diamino-6-hydroxypyrimidine with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.govpatsnap.com The reaction converts the hydroxyl group into a chloro group, yielding the key intermediate, 2,4-diamino-6-chloropyrimidine. nih.gov This intermediate is significantly more reactive and serves as a versatile precursor for introducing various substituents at the C6 position through cross-coupling reactions. nih.govresearchgate.net The process is efficient, often providing the chlorinated intermediate in high yield after quenching the reaction and neutralizing the solution. nih.gov

Table 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Another foundational molecule in pyrimidine (B1678525) chemistry is 2,4,6-triaminopyrimidine. This compound can be synthesized by the condensation of a guanidine salt with malonic acid dinitrile in the presence of a base. google.com While it offers multiple sites for functionalization, its use to create a 6-aryl-2,4-diaminopyrimidine requires selective modification or replacement of one of the amino groups, which can be complex. More commonly, it serves as an intermediate for other heterocyclic systems. google.com For instance, the synthesis of certain pteridine derivatives, which are structurally related, uses 2,4,6-triaminopyrimidine as a starting point. google.com

An alternative strategy for constructing the 2,4-diaminopyrimidine scaffold involves starting with a polyhalogenated pyrimidine, such as 2,4,5-trichloropyrimidine. nih.govtandfonline.com This method relies on the differential reactivity of the chlorine atoms on the pyrimidine ring towards nucleophilic aromatic substitution (SNAr).

The synthesis proceeds in a stepwise manner, where amine nucleophiles are introduced sequentially. Generally, the chlorine at the C4 position is the most reactive, followed by the C2 position. nih.gov In a typical sequence, 2,4,5-trichloropyrimidine is first reacted with one amine equivalent, which selectively displaces the C4-chloro group. tandfonline.comnih.gov A second, different amine can then be introduced to displace the C2-chloro group, affording a 2,4-diamino-5-chloropyrimidine derivative. tandfonline.com This stepwise approach allows for the controlled and regioselective synthesis of unsymmetrically substituted diaminopyrimidines. nih.govmdpi.com

Table 2: Stepwise Amination of 2,4,5-Trichloropyrimidine

| Step | Reactant 1 | Reactant 2 | Position of Substitution | Product | Reference |

|---|---|---|---|---|---|

| 1 | 2,4,5-Trichloropyrimidine | Amine (e.g., 2-amino-N-methylbenzamide) | C4 | N-(2,5-dichloro-pyrimidin-4-yl) intermediate | tandfonline.comnih.gov |

Introduction of the 4-Fluorophenyl Moiety

Once the pyrimidine scaffold is functionalized with a suitable leaving group, such as a chlorine atom at the C6 position, the final step is the introduction of the 4-fluorophenyl group. This is typically accomplished through a palladium-catalyzed cross-coupling reaction.

The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netresearchgate.net In the context of synthesizing 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, this reaction involves coupling 2,4-diamino-6-chloropyrimidine with 4-fluorophenylboronic acid.

The electron-deficient nature of the pyrimidine ring makes it highly reactive in Suzuki couplings, even with chloro-substituents that are typically less reactive than bromo- or iodo-substituents in benzenoid systems. acs.org The reaction is catalyzed by a palladium complex, with common choices including tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). nih.govresearchgate.net A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid. nih.govresearchgate.net The reaction is typically carried out in a solvent system like dioxane or a mixture of acetonitrile and water. nih.govresearchgate.net This methodology provides a direct and high-yielding route to a wide array of 6-aryl-2,4-diaminopyrimidines. researchgate.net

Table 3: Typical Conditions for Suzuki Cross-Coupling

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | researchgate.net |

| 2,4-Diamino-5-iodo-6-substituted pyrimidine | 4-Fluorophenylboronic acid | Pd(dbpf)Cl₂ | K₂CO₃ | CH₃CN/H₂O | nih.gov |

While the Suzuki reaction is prevalent, other arylation methods can also be employed to functionalize pyrimidine derivatives. The Negishi coupling, which uses an organozinc reagent in place of a boronic acid, represents a viable alternative. acs.org

More recently, direct C-H arylation has emerged as an attractive strategy. rsc.orgchemistryviews.org This method avoids the pre-functionalization of the pyrimidine ring with a halogen or other leaving group. Instead, it involves the palladium-catalyzed coupling of a C-H bond on the pyrimidine ring directly with an aryl halide or its equivalent. rsc.org For certain heterocyclic systems like pyrrolo[2,3-d]pyrimidines, highly regioselective C-H arylations have been developed, offering a more atom-economical approach to biaryl heterocycles. chemistryviews.org These advanced methods provide alternative pathways for introducing aryl moieties onto pyrimidine cores. acs.org

Functionalization and Diversification at Pyrimidine Positions

The pyrimidine core of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives. These modifications can significantly impact the compound's pharmacological profile.

Modifications at C-6 Position of Pyrimidine Core

The C-6 position of the pyrimidine ring is a key site for introducing structural diversity. One common strategy involves the palladium-catalyzed amination of 4-amino-6-chloropyrimidine derivatives with various amines. This approach has been utilized to introduce adamantane-containing amines at the C-6 position, leading to the synthesis of 4,6-diaminopyrimidines. The use of bulky ligands and an excess of the amine can improve the yield of the target product in these reactions mdpi.com.

Another approach involves the synthesis of 2,4-diamino-6-substituted pyrimidines from 2,4-diamino-6-chloropyrimidine. Nucleophilic substitution reactions with substituted methanols in the presence of a base like sodium hydride can yield 2,4-diamino-6-substituted pyrimidines in moderate to good yields nih.gov. These derivatives can then undergo further modifications, such as iodination at the C-5 position, followed by Suzuki coupling reactions to introduce various aryl groups nih.govmdpi.com.

The table below summarizes examples of modifications at the C-6 position:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amine, Pd(0) catalyst | Adamantane-containing 4,6-diaminopyrimidine | 60% | mdpi.com |

| 2,4-Diamino-6-chloropyrimidine | Substituted methanol, NaH, DMSO/THF | 2,4-Diamino-6-substituted pyrimidine | 61-79% | nih.gov |

Substitutions on the Amino Groups (N2 and N4)

The amino groups at the N2 and N4 positions of the pyrimidine ring are also amenable to modification. These substitutions can influence the molecule's interaction with biological targets. For instance, the introduction of different substituents on the amino groups of pyrimidine derivatives has been explored to develop potent anticancer agents nih.gov.

One method for modifying these amino groups involves reacting the pyrimidine core with various electrophiles. For example, the synthesis of 2,4-diaminopyrimidine analogues with diverse substitutions on the amino groups has been achieved to explore their anticancer efficacy nih.gov. The strategic placement of different functional groups on these amino moieties can lead to compounds with improved biological activity and selectivity.

The following table provides examples of substitutions on the N2 and N4 amino groups:

| Pyrimidine Core | Reagents | Resulting Substitution | Biological Target | Reference |

| Pyrimidine-2,4-diamine | Various electrophiles | Diverse N-substituted derivatives | GTSE1 (for anticancer activity) | nih.gov |

Derivatization of the Fluorophenyl Ring

The 4-fluorophenyl ring at the C-6 position of the pyrimidine core can also be derivatized to modulate the compound's properties. Late-stage fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Various methods for the synthesis of fluorinated heterocycles have been developed, including C-H fluorination and nucleophilic fluorination rsc.org.

While direct derivatization of the existing fluorophenyl ring can be challenging, the synthesis can start with differently substituted phenylboronic acids in Suzuki coupling reactions to introduce a variety of substituents on the phenyl ring. For example, reacting 2,4-diamino-5-iodo-6-substituted pyrimidines with different substituted phenylboronic acids allows for the introduction of various groups onto the phenyl ring at the C-5 position, which is adjacent to the C-6 phenyl group nih.govmdpi.com. This approach provides a versatile route to a wide range of derivatives with modified phenyl rings.

The table below illustrates the synthesis of derivatives with modified phenyl rings through Suzuki coupling:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,4-Diamino-5-iodo-6-substituted pyrimidine | Substituted phenylboronic acid, Pd(dbpf)Cl2, K2CO3 | 2,4-Diamino-5-aryl-6-substituted pyrimidine | 51-99% | nih.govmdpi.com |

Challenges and Advancements in this compound Synthesis

The synthesis of this compound and its derivatives can present several challenges. These include controlling regioselectivity during substitution reactions, achieving high yields, and developing efficient multi-step syntheses.

One of the challenges lies in the selective functionalization of the pyrimidine ring, especially when multiple reactive sites are present. For instance, in the S-alkylation of diaminomercaptopyrimidine, the reaction can potentially occur at the sulfur or nitrogen atoms. However, studies have shown that the alkylation predominantly occurs on the sulfur atom mdpi.com.

Recent research has also focused on developing more sustainable and environmentally friendly synthetic routes. This includes the use of milder reaction conditions and the exploration of catalytic systems that can be recycled and reused.

Structure Activity Relationship Sar Studies of 6 4 Fluorophenyl Pyrimidine 2,4 Diamine and Analogs

Impact of Fluorine Substitution on Biological Activity

The presence and position of the fluorine atom on the phenyl ring of 6-phenylpyrimidine derivatives are critical determinants of their biological activity. The fluorine atom's high electronegativity and relatively small size can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.com

In the case of 6-(4-fluorophenyl)pyrimidine-2,4-diamine, the fluorine at the para-position of the phenyl ring is often associated with enhanced biological potency. This enhancement can be attributed to several factors:

Increased Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding site. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life and improved pharmacokinetic profile. mdpi.com

Modulation of Physicochemical Properties: Fluorine substitution can influence the molecule's pKa and lipophilicity, which in turn affects its absorption, distribution, and cellular permeability.

Studies on related fluorinated pyrimidines have shown that the fluorine substituent can stabilize key intermediates in enzyme-catalyzed reactions, leading to potent inhibition. mdpi.com For example, in the context of kinase inhibitors, a class to which many pyrimidine (B1678525) derivatives belong, the fluorine atom can form crucial interactions with the hinge region of the kinase domain. The strategic placement of fluorine is a well-established strategy in drug design to optimize a compound's pharmacological properties. nih.gov

Role of Pyrimidine Diamine Core in Ligand-Target Interactions

The pyrimidine-2,4-diamine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic purine bases and interact with a wide range of biological targets. nih.gov This core structure is fundamental to the biological activity of this compound and its analogs, primarily through its capacity to form multiple hydrogen bonds. mdpi.com

The two amino groups at the C-2 and C-4 positions, along with the nitrogen atoms within the pyrimidine ring, act as both hydrogen bond donors and acceptors. This arrangement allows for specific and strong interactions with the amino acid residues of target proteins, such as kinases, dihydrofolate reductase, and other enzymes. mdpi.comnih.gov These hydrogen bonds are crucial for anchoring the ligand in the binding pocket and determining its orientation, which is essential for effective biological activity. mdpi.com

The planarity and aromatic nature of the pyrimidine ring also contribute to binding through π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site. nih.govresearchgate.net The rigidity of the pyrimidine core helps to pre-organize the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon interaction with the target.

Influence of Substituents at C-6 Position on Efficacy and Selectivity

The C-6 position of the pyrimidine-2,4-diamine scaffold is a key site for modification to modulate the efficacy and selectivity of these compounds. The substituent at this position often projects into a specific pocket of the target protein, and its size, shape, and electronic properties can significantly influence binding affinity and selectivity.

In this compound, the 4-fluorophenyl group at the C-6 position is critical for its activity. Variations of this substituent can lead to profound changes in the pharmacological profile. For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems can alter the binding mode and selectivity.

Studies on related pyrimidine derivatives have demonstrated that:

Steric Bulk: The size of the substituent at C-6 can influence whether the compound acts as an inhibitor or an agonist, or if it has any activity at all. Larger groups may cause steric clashes that prevent binding, while smaller groups might not fill the binding pocket adequately for optimal interaction.

Flexibility: The nature of the linker between the pyrimidine core and the C-6 substituent can impact the conformational freedom of the molecule, which in turn affects its ability to adopt the optimal binding conformation.

The following table illustrates how different substituents at the C-6 position of a pyrimidine-2,4-diamine core can influence biological activity against a hypothetical kinase target.

| Compound | C-6 Substituent | Hypothetical IC50 (nM) |

| Analog A | Phenyl | 150 |

| Analog B | 4-Fluorophenyl | 50 |

| Analog C | 4-Chlorophenyl | 75 |

| Analog D | 4-Methoxyphenyl | 200 |

| Analog E | Thienyl | 120 |

Modulations of the Aryl Ring on Pharmacological Profile

Modifications to the aryl ring at the C-6 position, beyond the fluorine substitution, provide another avenue for fine-tuning the pharmacological profile of this compound analogs. The nature, position, and number of substituents on the phenyl ring can impact potency, selectivity, and pharmacokinetic properties. nih.gov

For example, introducing small, lipophilic groups can enhance binding to hydrophobic pockets in the target protein. Conversely, adding polar groups can improve solubility and potentially alter the selectivity profile by enabling interactions with different regions of the active site.

The position of the substituent on the aryl ring is also crucial. A substituent at the para position (as in the parent compound) will project into a different region of the binding site compared to a substituent at the meta or ortho position. This can lead to different interactions and, consequently, different biological activities.

The table below provides hypothetical data on how different substitutions on the phenyl ring of 6-phenylpyrimidine-2,4-diamine might affect its inhibitory activity.

| Compound | Aryl Ring Substitution | Hypothetical Potency (IC50 in µM) |

| Parent Compound | 4-Fluoro | 0.5 |

| Analog F | 2,4-Difluoro | 0.2 |

| Analog G | 4-Chloro | 0.8 |

| Analog H | 4-Methyl | 1.5 |

| Analog I | 4-Trifluoromethyl | 0.4 |

Conformational Analysis and Molecular Modeling in SAR Elucidation

Conformational analysis and molecular modeling are indispensable tools for understanding the structure-activity relationships of this compound and its analogs. mdpi.com These computational techniques provide insights into the three-dimensional structure of the molecules and their interactions with biological targets at an atomic level. mdpi.com

Conformational analysis helps to identify the low-energy conformations of the molecule that are likely to be biologically active. researchgate.net The dihedral angle between the pyrimidine and the phenyl ring is a critical conformational parameter that can significantly affect binding affinity. Molecular modeling studies, such as docking simulations, can predict how these different conformations fit into the active site of a target protein. mdpi.com

These models can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity. mdpi.com For example, modeling can reveal why the 4-fluoro substituent is beneficial for activity by showing its specific interactions within the binding pocket. This understanding allows for the rational design of new analogs with improved properties.

Computational Chemistry Approaches to Predict and Optimize SAR

Computational chemistry offers a range of methods to predict and optimize the SAR of this compound derivatives, accelerating the drug discovery process. rsc.orgrsc.org Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example, where statistical models are built to correlate the chemical structures of a series of compounds with their biological activities. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. rsc.orgrsc.org These maps provide a visual guide for designing new molecules with enhanced potency. For instance, a CoMFA map might indicate that a bulky, electron-donating group is favored at a specific position on the phenyl ring.

Molecular dynamics (MD) simulations can provide a dynamic view of the ligand-target complex, revealing how the compound and the protein behave over time. This can help to assess the stability of the binding mode predicted by docking and identify key residues involved in the interaction. mdpi.com By employing these computational approaches, researchers can prioritize the synthesis of the most promising compounds, saving time and resources.

Pharmacological Studies and Preclinical Development

In vitro Efficacy Against Biological Targets

Comprehensive in vitro efficacy data for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine against specific biological targets are not extensively detailed in publicly accessible scientific literature. Generally, the 2,4-diaminopyrimidine (B92962) scaffold is a common feature in molecules designed to target a variety of enzymes and receptors. For instance, different derivatives of 2,4-diaminopyrimidine have been investigated for their potential as inhibitors of kinases, such as Phosphoinositide 3-kinase delta (PI3Kδ), which are crucial in cell signaling pathways implicated in cancer. acs.org The inclusion of a fluorophenyl group can enhance biological activity, suggesting that this compound may interact with biological targets relevant to oncology and infectious diseases. chemimpex.com However, without specific published studies, its precise spectrum of activity and potency against any given target remain uncharacterized.

Target Identification and Validation

The specific biological target or targets of this compound have not been explicitly identified or validated in published research. Target identification is a foundational step in drug discovery, often involving techniques such as affinity chromatography, genetic interaction screening, or computational modeling to determine the protein or pathway with which a compound interacts to elicit a biological response. nih.gov While it is suggested that the structural properties of this compound allow it to interact effectively with biological targets, the identity of these targets has not been publicly disclosed. chemimpex.com

Mechanism of Action Elucidation

Given the absence of identified biological targets, the mechanism of action for this compound remains to be elucidated. Understanding the mechanism of action involves detailing the molecular interactions and the subsequent downstream cellular effects that result from the compound binding to its target. For many therapeutic agents, this could involve the inhibition of an enzyme, the modulation of a receptor's activity, or the disruption of protein-protein interactions. nih.gov For this compound, such detailed mechanistic studies are not currently available.

Synergistic Effects with Existing Therapeutic Agents

There is no information available in the scientific literature regarding studies on the potential synergistic effects of this compound with other existing therapeutic agents. Investigating drug combinations is a common strategy in preclinical and clinical development to enhance therapeutic efficacy, overcome drug resistance, or reduce toxicity. Such studies would be a future step in the development of this compound, pending the identification of its primary biological activity.

Future Directions and Research Perspectives

Advanced Design Strategies for Enhanced Potency and Selectivity

Future efforts in optimizing the 6-(4-Fluorophenyl)pyrimidine-2,4-diamine scaffold will likely focus on rational, structure-based design to achieve superior potency and selectivity for specific biological targets. The pyrimidine-2,4-diamine core is a well-established pharmacophore known to interact with the hinge region of various kinases. Advanced strategies will involve leveraging structural differences between kinase ATP-binding sites to develop highly selective inhibitors.

One key strategy involves the modification of substituents on the pyrimidine (B1678525) ring. For instance, research on 2,4,5-trisubstituted pyrimidine compounds has shown that introducing specific groups at the C-5 position can induce a non-planar conformation between the pyrimidine and adjacent rings, a structural twist that can be exploited to improve selectivity between closely related kinases like CDK9 and CDK2. cardiff.ac.uk Similarly, rational design of pyrimidine-4,6-diamine derivatives has led to Type-II inhibitors that are highly selective for FMS-like Tyrosine Kinase 3 (FLT3) over the related c-KIT, a crucial aspect for avoiding dose-limiting myelosuppression in cancer therapy. nih.gov

Future design strategies for analogs of this compound could include:

Introduction of Diverse Moieties: Exploring a wide range of substituents at various positions on the pyrimidine and phenyl rings to probe the structure-activity relationship (SAR). For example, adding groups like sulfones or acetyl moieties has been shown to enhance binding affinity and selectivity for targets like CDK7. nih.gov

Conformational Restriction: Creating more rigid analogs to lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. cardiff.ac.uk

Bioisosteric Replacement: Replacing the phenyl ring or other functional groups with bioisosteres to improve metabolic stability, oral bioavailability, and other pharmacokinetic properties. mdpi.com

| Derivative Series | Target(s) | Design Strategy | Outcome | Reference |

|---|---|---|---|---|

| 2,4,5-Trisubstituted Pyrimidines | CDK9 / CDK2 | Substitution at C-5 to induce a twist between rings. | Significantly enhanced selectivity for CDK9 over CDK2. | cardiff.ac.uk |

| Pyrimidine-4,6-diamine Derivatives | FLT3 / c-KIT | Rational design of a pyridine/pyrimidine warhead. | Achieved high selectivity for FLT3 over c-KIT. | nih.gov |

| 2,4-Diaminopyrimidine (B92962) Derivatives | CDK7 / CDK9 | Introduction of a sulfone group for binding affinity and an acetyl group for selectivity. | Potent CDK7 inhibition with high selectivity against CDK9 and other kinases. | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | CDK4 / CDK6 | Medicinal chemistry optimization of the thiazole and pyridine moieties. | Development of an orally bioavailable inhibitor with remarkable selectivity. | nih.gov |

Exploration of Novel Biological Targets

The this compound scaffold has demonstrated activity against a range of biological targets, particularly protein kinases involved in cell cycle regulation and signal transduction. nih.govnih.gov However, its potential extends beyond these well-explored areas. Future research should aim to screen this compound and its derivatives against a broader array of biological targets to uncover novel therapeutic applications.

Known and potential targets for pyrimidine-2,4-diamine analogs include:

Cyclin-Dependent Kinases (CDKs): Derivatives have shown potent inhibition of CDK4, CDK6, CDK7, and CDK9, which are crucial for cell cycle progression and transcription, making them prime targets in oncology. nih.govnih.gov

Receptor Tyrosine Kinases (RTKs): Analogs have been developed as inhibitors of VEGFR-2 and FLT3, key drivers of angiogenesis and hematological malignancies, respectively. nih.govnih.gov

Non-receptor Tyrosine Kinases: The broader pyrimidine class has shown activity against various tyrosine kinases, suggesting potential for new targets.

Other Enzymes and Proteins: A recent study identified G-protein coupled tubulin folding cofactor E1 (GTSE1) as a target for pyrimidine-2,4-diamine analogues in colorectal and non-small cell lung cancer, demonstrating the potential to find targets outside the kinome. nih.gov

Systematic screening of compound libraries based on the this compound core against diverse panels of enzymes and receptors could reveal unexpected activities. This exploration could lead to applications in areas beyond oncology, such as inflammatory diseases, infectious diseases, and neurological disorders. chemimpex.commdpi.com

Translational Research and Clinical Potential

Translating promising preclinical findings into clinical applications is a critical future direction. While this compound itself is a research compound, its derivatives have shown significant potential that warrants further development. biosynth.com For instance, an orally bioavailable 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative demonstrated marked tumor growth inhibition in mouse xenograft models, positioning it as a candidate for clinical development. nih.gov Another pyrimidine-2,4-diamine analogue, targeting GTSE1, also effectively inhibited tumor growth in vivo with minimal side effects. nih.gov

The path to clinical translation involves several key stages:

In Vivo Efficacy Studies: Rigorous testing in relevant animal models of human diseases to confirm therapeutic efficacy.

Pharmacokinetic Profiling: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics. nih.gov

Biomarker Identification: Discovering and validating biomarkers to identify patient populations most likely to respond to the therapy, enabling a precision medicine approach.

The ultimate goal is to advance optimized derivatives of this compound into clinical trials to evaluate their safety and efficacy in humans for treating diseases like cancer. chemimpex.comnih.gov

Integration of Omics Technologies in Drug Discovery

The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unbiased, systems-level approach to drug discovery and development. mdpi.com Integrating these technologies into the research on this compound and its analogs can provide deep insights into their mechanisms of action, identify novel targets, and predict patient response.

Omics strategies can be applied in two fundamental ways:

Target Identification: Using omics data from patient samples to identify novel, druggable targets and pathways that can be modulated by pyrimidine-based inhibitors. mdpi.comevotec.com

Mechanism of Action Elucidation: Treating cancer cells with a compound like a this compound derivative and analyzing the global changes in gene expression, protein levels, and metabolite concentrations to uncover its primary targets and off-target effects. mdpi.com

For example, comparing the transcriptional signature of cells treated with a novel compound to a reference library of signatures from drugs with known mechanisms can rapidly reveal its mode of action. mdpi.com This approach can accelerate the development process, help in designing more effective combination therapies, and identify potential mechanisms of drug resistance.

Development of Prodrug Strategies for Improved Delivery

A significant challenge in drug development is overcoming poor physicochemical properties, such as low aqueous solubility, which can limit a compound's therapeutic potential. nih.gov The prodrug approach, where a bioactive compound is temporarily modified to improve its properties, is a successful strategy to address these issues. nih.govacs.org

For pyrimidine-based compounds, which can suffer from poor solubility, designing prodrugs is a promising future direction. unisi.it This strategy involves attaching a promoiety to the parent drug, which is later cleaved in the body to release the active molecule. nih.gov

Key prodrug strategies that could be applied to this compound include:

Enhancing Aqueous Solubility: Attaching water-soluble promoieties, such as N-methylpiperazino groups linked by a carbamate, has been shown to improve the solubility of pyrazolo[3,4-d]pyrimidine compounds by up to 600-fold. nih.govunisi.it

Improving Permeability: Lipophilic prodrugs can be designed to enhance passage across biological membranes. nih.gov

Targeted Delivery: Conjugating the drug to a moiety that is recognized by specific transporters or enzymes expressed in target tissues, such as tumors.

By converting this compound or its active derivatives into prodrugs, it may be possible to improve their pharmacokinetic profiles, enhance their oral bioavailability, and ultimately increase their therapeutic efficacy. nih.govmdpi.com

| Compound Name |

|---|

| This compound |

| Erlotinib |

| Gefitinib |

| Semaxanib |

| 5-bromo-2′-deoxyuridine (BrdU) |

| Apabetalone (RVX-208) |

| ABBV-744 |

| I-BET151 (GSK1210151A) |

| Volasertib (BI 6727) |

| Methotrexate |

| Staurosporine |

| Tegafur |

| Ftorafur |

| Potassium oxonate |

| 5-chloro-2,4-dihydroxypyridine (CDHP) |

| NUC-3373 |

| Sulfasalazine |

| Sulfapyridine |

| 5-amino salicylic acid |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of β-CF3-aryl ketones with amidines under metal-free, mild conditions (e.g., DMF at 80°C). Yields depend on substituent effects and solvent polarity. For example, using 4-fluorophenyl substituents, yields range from 65% to 85% when optimized with stoichiometric ratios and reflux conditions in iPrOH .

- Key Data :

| Reaction Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 85 |

| iPrOH | 100 | 75 |

| THF | 60 | 65 |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use NMR to identify NH protons (δ 5.70–5.99 ppm as singlet) and aromatic protons (δ 7.17–8.07 ppm). NMR confirms fluorophenyl substitution (δ -110 to -115 ppm). HRMS and X-ray crystallography (if crystalline) provide additional validation .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : Screen for kinase inhibition (e.g., CDK or RTK) using ATP-competitive assays. Use IC determination via fluorescence polarization or radiometric assays. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up while maintaining purity?

- Methodological Answer : Optimize via DoE (Design of Experiments) to test variables like solvent polarity, catalyst loading (e.g., HCl as a promoter), and reaction time. Purify using column chromatography (silica gel, CHCl/MeOH) or recrystallization from EtOAc/hexane. Monitor intermediates by TLC (R 0.52–0.58 in CHCl/MeOH 10:1) .

Q. How to resolve contradictions in biological activity data across similar pyrimidine derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies to isolate substituent effects. Compare logP, steric bulk, and electronic profiles using QSAR models. Validate via molecular docking (e.g., AutoDock Vina) to assess binding affinity differences in kinase active sites .

Q. What experimental strategies validate the compound’s mechanism as a kinase inhibitor?

- Methodological Answer : Use kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition. Perform Western blotting to detect downstream phosphorylation targets (e.g., ERK1/2). Cross-validate with siRNA knockdown of target kinases .

Q. How to design a robust theoretical framework for predicting off-target effects?

- Methodological Answer : Apply cheminformatics tools (e.g., SwissTargetPrediction) to identify potential off-targets. Validate via proteome-wide affinity profiling (e.g., thermal shift assays) or high-content screening. Link findings to structural motifs (e.g., fluorophenyl interactions with hydrophobic pockets) .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in NMR spectral data for NH protons?

- Methodological Answer : NH proton signals may broaden due to hydrogen bonding or solvent exchange. Use DMSO-d to stabilize NH protons and decoupling techniques. Compare with deuterated analogs (e.g., ND) or variable-temperature NMR .

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme assays?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism. Calculate IC with 95% confidence intervals. Use ANOVA for comparing multiple derivatives, followed by post-hoc Tukey tests .

Tables for Key Findings

Table 1 : Kinase Inhibition Profiles of Pyrimidine Derivatives

| Compound | Target Kinase | IC (nM) | Selectivity Index |

|---|---|---|---|

| 6-(4-Fluorophenyl) Derivative | CDK2 | 12.5 | 8.2 |

| Naphthylmethyl Analog | EGFR | 45.0 | 3.1 |

Table 2 : Solvent Effects on Reaction Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 85 | 98.5 |

| iPrOH | 19.1 | 75 | 97.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。